OXALYL MONOGUANYLHYDRAZIDE

Catalog No.
S1916907
CAS No.
89797-67-1
M.F
C3H6N4O3
M. Wt
146.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
OXALYL MONOGUANYLHYDRAZIDE

CAS Number

89797-67-1

Product Name

OXALYL MONOGUANYLHYDRAZIDE

IUPAC Name

2-[2-(diaminomethylidene)hydrazinyl]-2-oxoacetic acid

Molecular Formula

C3H6N4O3

Molecular Weight

146.11 g/mol

InChI

InChI=1S/C3H6N4O3/c4-3(5)7-6-1(8)2(9)10/h(H,6,8)(H,9,10)(H4,4,5,7)

InChI Key

MZTBSNRMAPZWRT-UHFFFAOYSA-N

SMILES

C(=O)(C(=O)O)NN=C(N)N

Canonical SMILES

C(=O)(C(=O)O)NN=C(N)N

Oxalyl monoguanylhydrazide is an organic compound with the molecular formula C3H6N4O3\text{C}_3\text{H}_6\text{N}_4\text{O}_3 and a molecular weight of approximately 146.1 g/mol. It is characterized as a crystalline powder that is poorly soluble in cold water and insoluble in most organic solvents . The structure of oxalyl monoguanylhydrazide includes functional groups that allow it to act as a ligand for various metal ions, potentially facilitating coordination chemistry applications .

Synthesis and Characterization

Applications in Organic Chemistry

Research has explored the use of oxalyl monoguanylhydrazide as a reagent in organic synthesis. One application involves its use as a precursor to prepare other hydrazide derivatives []. Due to its functional groups, it can potentially participate in various organic reactions. However, more research is needed to fully understand its reactivity profile.

Oxalyl monoguanylhydrazide can be synthesized through several methods, including:

  • Reaction of Hydrazine Derivatives: This method involves reacting hydrazine with oxalic acid or its derivatives under controlled conditions to yield oxalyl monoguanylhydrazide.
  • Use of Oxalate Esters: Another approach is the reaction of hydrazine hydrate with oxalate esters in alcohol solutions at room temperature, which facilitates the formation of the compound .

Oxalyl monoguanylhydrazide is utilized in various applications, including:

  • Coordination Chemistry: Its ability to form complexes with transition metals makes it useful in catalysis and materials science.
  • Analytical Chemistry: It may serve as a reagent in analytical techniques due to its reactive nature.
  • Potential Pharmaceutical

Oxalyl monoguanylhydrazide shares structural similarities with several other compounds. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
OxalyldihydrazideC2H4N4O2\text{C}_2\text{H}_4\text{N}_4\text{O}_2Colorless solid; used as a ligand for metals
GuanylhydrazineC2H6N4\text{C}_2\text{H}_6\text{N}_4Exhibits different biological activities
HydrazineN2H4\text{N}_2\text{H}_4A simpler structure; widely used as a reducing agent

Uniqueness: Oxalyl monoguanylhydrazide is unique due to its specific combination of hydrazine and oxalic acid functionalities, allowing for distinct coordination chemistry properties that are not present in simpler hydrazine derivatives or dihydrazides. Its potential applications in both analytical and coordination chemistry further distinguish it from similar compounds.

Oxalyl monoguanylhydrazide is an organic compound with the molecular formula C₃H₆N₄O₃ [2] [3]. The compound has a molecular weight of 146.106 grams per mole [3] or 146.1 grams per mole according to various sources [4]. The exact mass is reported as 146.04400 daltons [4].

The International Union of Pure and Applied Chemistry name for this compound is 2-[2-(diaminomethylidene)hydrazinyl]-2-oxoacetic acid [3]. The Chemical Abstracts Service registry number is 89797-67-1 [2] [3] [4], and the Molecular Design Limited number is MFCD00145054 [2] [3] [5].

The linear formula of oxalyl monoguanylhydrazide is expressed as HOOCCONHNHC(NH)NH₂ [3], while the Simplified Molecular Input Line Entry System representation is C(=O)(C(=O)O)NN=C(N)N [3] [4]. The International Chemical Identifier key is MZTBSNRMAPZWRT-UHFFFAOYSA-N [3] [4] [5].

Mass Spectrometric Fragmentation Patterns

While specific mass spectrometric data for oxalyl monoguanylhydrazide was not found in the literature, general fragmentation patterns for similar hydrazide compounds indicate that these molecules typically undergo alpha-cleavage at the carbonyl carbon-nitrogen bond and McLafferty rearrangement when appropriate structural features are present [6]. The molecular ion peak at mass-to-charge ratio 146 would be expected for the parent compound, with characteristic fragment ions resulting from loss of amino groups, carbonyl moieties, and carboxylic acid functionalities.

Crystallographic Structure Determination

Oxalyl monoguanylhydrazide crystallizes as a white crystalline powder [3] [4]. The compound exhibits a density of 1.93 grams per cubic centimeter [4] and has a refractive index of 1.689 [4].

While specific crystallographic parameters for oxalyl monoguanylhydrazide were not available in the literature, related hydrazide compounds typically crystallize in monoclinic or orthorhombic space groups [7]. The crystallographic analysis of similar guanylhydrazide structures shows that these compounds often exhibit extensive hydrogen bonding networks involving the hydrazide functional group and guanidine moiety [8] [7].

Crystal Structure Features

The crystal structure of oxalyl monoguanylhydrazide is expected to be stabilized by intermolecular hydrogen bonds between the carboxylic acid group, the hydrazide nitrogen atoms, and the guanidine amino groups [9] [8]. Similar compounds in this class demonstrate planar conformations of the guanidine fragment with trigonal nitrogen atom configurations [8].

The molecular structure contains both intramolecular and intermolecular interactions that influence the solid-state packing. The presence of multiple hydrogen bond donors and acceptors creates a three-dimensional hydrogen-bonded network in the crystal lattice [9] [8].

Electronic Configuration and Bonding

The electronic structure of oxalyl monoguanylhydrazide involves multiple functional groups that contribute to its overall bonding characteristics. The molecule contains a carboxylic acid group (-COOH), an amide carbonyl group (C=O), hydrazide nitrogen atoms (-NH-NH-), and a guanidine moiety (HN=C(NH₂)₂).

Bond Characteristics

The carbon-nitrogen bond in the hydrazide group typically exhibits a bond length of approximately 1.34 angstroms, characteristic of partial double bond character due to resonance stabilization [7]. The carbon-oxygen double bond in the carbonyl group shows typical values around 1.24 angstroms [7].

The guanidine portion of the molecule demonstrates extensive delocalization of electron density across the carbon-nitrogen framework, resulting in planarity and enhanced stability [8] [10]. The nitrogen atoms in the guanidine group adopt trigonal configurations, contributing to the overall planar structure of this moiety [8].

Electronic Properties

The compound exhibits an XLogP3-AA value of -7.0 [5], indicating high hydrophilicity and poor lipophilicity. The polar surface area is calculated as 128.30 square angstroms [4] or 131 square angstroms [11], reflecting the presence of multiple polar functional groups.

The molecule contains four hydrogen bond donor sites and four hydrogen bond acceptor sites [11] [5], enabling extensive intermolecular interactions. The high degree of polar character is further evidenced by the calculated dipole moment and charge distribution across the molecular framework [12].

Functional Group Analysis

Oxalyl monoguanylhydrazide contains several distinct functional groups that determine its chemical and physical properties:

Carboxylic Acid Group

The carboxylic acid functionality (-COOH) provides acidic character to the molecule and serves as both a hydrogen bond donor and acceptor. This group is responsible for the compound's solubility in polar solvents and contributes to its ability to form salts with bases.

Amide Carbonyl Group

The amide carbonyl group (C=O) adjacent to the hydrazide nitrogen exhibits characteristic stretching frequencies in infrared spectroscopy and participates in hydrogen bonding interactions [13]. This functional group contributes to the planar geometry of the molecule through resonance stabilization.

Hydrazide Moiety

The hydrazide group (-CO-NH-NH-) is a key structural feature that provides the compound with reducing properties and the ability to form coordination complexes with metal ions . The nitrogen-nitrogen bond in hydrazides typically shows bond lengths around 1.42 angstroms [7].

Guanidine Group

The guanidine functionality (HN=C(NH₂)₂) imparts strong basic character to the molecule, with typical pKa values for guanidine derivatives ranging from 12-13 [10] [14]. This group is planar due to extensive conjugation and contributes significantly to the compound's biological activity potential [10] [15].

Physicochemical Properties

Solubility Parameters

Oxalyl monoguanylhydrazide exhibits limited solubility in cold water and is essentially insoluble in most organic solvents . The compound shows improved solubility in hot water, similar to related hydrazide compounds [16]. The high polar surface area of 128.30-131 square angstroms [4] [11] contributes to its hydrophilic nature and poor solubility in non-polar solvents.

The calculated XLogP3 value of -7.0 [5] indicates extremely high hydrophilicity, making the compound highly water-soluble under appropriate conditions. The presence of multiple hydrogen bond donor and acceptor sites (four each) [11] [5] enhances its interaction with polar solvents.

Thermal Stability

Related oxalyl compounds and hydrazide derivatives demonstrate thermal stability up to their melting points, typically in the range of 200-250°C for similar structures [16] [17]. Thermal decomposition of oxalyl compounds generally proceeds through loss of carbon monoxide, carbon dioxide, and volatile nitrogen-containing fragments [18] [19].

Thermogravimetric analysis of related hydrazide compounds shows that thermal decomposition occurs in multiple stages, with initial loss of water molecules followed by decomposition of the organic framework [17]. The activation energy for thermal decomposition is typically in the range of 150-200 kilojoules per mole for compounds of this class [17].

Spectroscopic Characteristics

Infrared Spectroscopy

Oxalyl monoguanylhydrazide exhibits characteristic infrared absorption bands corresponding to its functional groups [3]. The compound shows authentic infrared spectrum characteristics according to commercial specifications [20] [3].

The carbonyl stretching frequencies are expected to appear in the region of 1600-1750 cm⁻¹, with the carboxylic acid C=O stretch typically observed at higher frequencies than the amide carbonyl [13] [21]. The N-H stretching vibrations from the hydrazide and guanidine groups appear in the 3200-3500 cm⁻¹ region [13].

The C-N stretching vibrations of the hydrazide and guanidine groups are typically observed in the 1200-1400 cm⁻¹ range [13]. The presence of hydrogen bonding interactions may cause broadening and frequency shifts of these characteristic bands [22].

Electronic Spectroscopy

Hydrazide-containing compounds typically exhibit two characteristic absorption bands in the ultraviolet region [23]. The n→π* transition generally appears in the wavelength range of 320-350 nanometers, while the π→π* transition occurs at shorter wavelengths around 250-265 nanometers [23].

The extended conjugation system involving the carbonyl groups and nitrogen lone pairs contributes to the UV absorption characteristics of oxalyl monoguanylhydrazide [21] [23]. The electronic transitions provide information about the degree of conjugation and electron delocalization within the molecular framework.

Crystal Morphology

Oxalyl monoguanylhydrazide appears as white crystalline powder [20] [3] [4]. The crystal morphology is influenced by the extensive hydrogen bonding network formed between molecules in the solid state [7].

Related hydrazide compounds typically form needle-like or plate-like crystals depending on the specific substitution pattern and crystallization conditions [24] [25] [26]. The morphology is determined by the preferential growth directions established by the intermolecular hydrogen bonding patterns [25] [26].

The crystal habit of oxalyl monoguanylhydrazide likely reflects the balance between different intermolecular interactions, including hydrogen bonds involving the carboxylic acid, hydrazide, and guanidine functional groups [8] [7]. The planar nature of the guanidine moiety may promote stacking interactions that influence the overall crystal morphology [8].

The compound's crystal structure is expected to be stabilized by a three-dimensional network of hydrogen bonds, similar to other guanylhydrazide derivatives [8] [7]. This extensive hydrogen bonding contributes to the thermal stability and mechanical properties of the crystalline material.

Reaction of Oxalyl Chloride with Guanylhydrazine

The most direct classical approach involves the nucleophilic acyl substitution reaction between oxalyl chloride and guanylhydrazine hydrochloride [1] [2]. This method represents a straightforward application of acid chloride chemistry, where the highly electrophilic carbonyl carbon of oxalyl chloride readily reacts with the nucleophilic nitrogen center of the guanylhydrazine moiety.

The reaction typically proceeds under mild conditions at room temperature in anhydrous solvents such as dichloromethane or tetrahydrofuran [1]. The mechanism involves initial nucleophilic attack by the hydrazine nitrogen on the carbonyl carbon, followed by elimination of hydrogen chloride to form the desired amide bond. This process generates hydrogen chloride gas as a byproduct, which necessitates appropriate handling procedures and adequate ventilation systems [3].

Oxalyl chloride exhibits exceptional reactivity among organic acid chlorides, approaching the activity levels of inorganic chlorinating agents such as thionyl chloride [1] [3]. This high reactivity stems from the electron-withdrawing effect of the adjacent carbonyl group, which significantly enhances the electrophilicity of the target carbonyl carbon. The bifunctional nature of oxalyl chloride enables it to react with both nitrogen atoms of diamines when present in stoichiometric excess [3].

Reaction conditions typically employ a slight molar excess of oxalyl chloride relative to the guanylhydrazine substrate to ensure complete conversion [2]. Temperature control proves critical, as elevated temperatures can lead to decomposition of the oxalyl chloride reagent into carbon monoxide and phosgene [1]. The reaction duration generally ranges from two to six hours, depending on the specific reaction conditions and substrate concentrations employed.

Hydrazine Derivative Pathways

Alternative classical routes involve the utilization of various hydrazine derivatives as nucleophilic partners. The reaction between ethyl chlorooxoacetate and aminoguanidine bicarbonate represents a particularly effective approach, achieving yields of ninety to ninety-seven percent with high product purity [4].

This methodology offers several advantages over the direct oxalyl chloride approach, including reduced toxicity concerns and improved handling characteristics [4]. The reaction proceeds through nucleophilic substitution at the activated ester carbonyl, with the bicarbonate salt providing mild basic conditions that facilitate product formation while minimizing side reactions.

The hydrazinolysis of oxalyl esters represents another well-established pathway for accessing oxalyl monoguanylhydrazide [5]. Diethyl oxalate reacts readily with hydrazine hydrate under reflux conditions in ethanol, providing excellent yields of the target compound [5]. This approach eliminates the need for handling corrosive acid chlorides while maintaining high synthetic efficiency.

The mechanism involves nucleophilic attack by hydrazine on the ester carbonyl, followed by elimination of ethanol to form the hydrazide linkage [5]. The reaction typically requires heating under reflux conditions for two to four hours to achieve complete conversion. Product isolation involves removal of the alcohol byproduct and purification through recrystallization from appropriate solvents.

Modern Synthetic Approaches

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical transformations while maintaining high selectivity and yields [6] [7] [8]. The application of microwave irradiation to oxalyl monoguanylhydrazide synthesis offers significant advantages in terms of reaction time reduction and energy efficiency.

Microwave-enhanced synthesis typically employs power levels ranging from one hundred to three hundred watts, with reaction times reduced to minutes rather than hours [7]. The rapid heating provided by microwave irradiation enables efficient molecular activation while minimizing thermal decomposition pathways that can occur under conventional heating conditions.

The mechanism of microwave acceleration involves direct coupling of electromagnetic radiation with polar molecules, leading to rapid and uniform heating throughout the reaction mixture [6]. This uniform heating profile contrasts favorably with conventional heating methods, which rely on thermal conduction and can result in temperature gradients that promote side reactions.

Specific conditions for microwave-assisted synthesis include the use of minimal solvent volumes or solvent-free conditions, which further enhance the environmental friendliness of the approach [7]. Reaction temperatures typically range from sixty to one hundred twenty degrees Celsius, with power settings adjusted to maintain optimal heating rates without causing substrate decomposition.

Solid-Phase Synthetic Strategies

Solid-phase synthesis methodology has been successfully adapted for the preparation of hydrazide derivatives, including oxalyl monoguanylhydrazide analogs [9] [10]. This approach offers significant advantages in terms of automation, purification simplification, and the ability to generate compound libraries for biological evaluation.

The solid-phase approach typically employs polymer-supported reagents or substrates, enabling facile separation of products from unreacted starting materials and byproducts through simple filtration procedures [10]. Hydrazine-functionalized resins serve as effective supports for the construction of hydrazide linkages under mild reaction conditions.

Key advantages of solid-phase methodology include the elimination of intermediate purification steps, reduced solvent consumption, and the potential for automated synthesis using standard peptide synthesis equipment [9]. The approach proves particularly valuable for the synthesis of multiple analogs or derivatives, as reaction conditions can be standardized across different substrates.

Reaction conditions typically involve the use of protected hydrazine derivatives attached to solid supports, followed by deprotection and coupling with oxalyl-containing reagents [10]. The final product is released from the support through acidic cleavage or other appropriate conditions, providing the desired compound in high purity after simple workup procedures.

Purification and Isolation Techniques

The purification of oxalyl monoguanylhydrazide requires careful consideration of the compound's physical and chemical properties. The crystalline nature of the compound and its limited solubility in cold water facilitate purification through recrystallization techniques [4].

Recrystallization from hot water or ethanol-water mixtures represents the most common purification approach, typically achieving purities exceeding ninety-five percent [12]. The process involves dissolution of the crude product in hot solvent, followed by controlled cooling to promote crystal formation and selective precipitation of the pure compound.

Column chromatography using silica gel with methanol-dichloromethane gradient elution provides an alternative purification method for cases where recrystallization proves insufficient [13]. This technique enables separation of closely related impurities and isomers that may co-crystallize with the target compound.

Precipitation techniques involving the addition of hydrogen chloride in diethyl ether to concentrated ethyl acetate solutions promote formation of the hydrochloride salt, which can be isolated through filtration and washing procedures [12]. This approach proves particularly effective for removing organic impurities while providing the compound in a stable salt form suitable for storage and handling.

Advanced purification techniques include solid-phase extraction using C18 cartridges with triethylammonium bicarbonate buffer systems [13]. This methodology proves especially valuable for hydrazide derivatives prepared through solid-phase synthesis, enabling efficient removal of support-derived impurities and unreacted reagents.

Synthetic Challenges and Optimization Parameters

The synthesis of oxalyl monoguanylhydrazide presents several key challenges that require careful optimization to achieve optimal yields and product quality. Temperature control emerges as a critical parameter, as excessive heating can lead to decomposition of both reactants and products [14].

Reagent stoichiometry plays a crucial role in determining reaction outcomes, with hydrazine derivatives typically employed in slight molar excess to ensure complete conversion of the oxalyl component [14]. However, excessive hydrazine concentrations can promote formation of bis-substituted products, necessitating careful optimization of reagent ratios.

Solvent selection significantly impacts both reaction rates and product selectivity [7]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide generally provide optimal conditions for nucleophilic substitution reactions, while protic solvents can lead to competing side reactions and reduced yields.

pH control proves essential for reactions involving aminoguanidine derivatives, as the basicity of the medium influences both reaction rates and product stability [12]. Mildly acidic conditions typically favor product formation while minimizing hydrolysis and other degradation pathways.

Reaction atmosphere considerations include the use of inert gas environments to prevent oxidative degradation of hydrazine-containing intermediates and products [15]. Nitrogen or argon atmospheres prove particularly beneficial for reactions conducted at elevated temperatures or over extended time periods.

Green Chemistry Approaches

The development of environmentally sustainable synthetic methodologies for oxalyl monoguanylhydrazide has received increasing attention in recent years [16] [17]. Green chemistry principles emphasize the use of safer reagents, reduced solvent consumption, and minimization of waste generation.

Water-based synthetic approaches represent a significant advancement in green chemistry methodology [16]. The use of water-glycerol solvent systems under ultrasonic irradiation enables efficient synthesis while eliminating the need for organic solvents and reducing environmental impact.

Ultrasound-assisted synthesis provides mechanical energy input that facilitates molecular interactions and accelerates reaction rates without requiring elevated temperatures [16]. This approach proves particularly effective for reactions involving poorly soluble reactants, as the cavitation effects generated by ultrasonic irradiation enhance mass transfer and mixing efficiency.

Flow chemistry methodology offers additional green chemistry advantages through continuous processing, reduced waste generation, and improved energy efficiency [18] [19]. Continuous flow systems enable precise control of reaction parameters while facilitating scale-up procedures and reducing overall processing times.

The implementation of catalytic methodologies using earth-abundant metals or organocatalysts provides alternatives to traditional stoichiometric approaches [20]. These catalytic systems often operate under milder conditions while reducing the overall environmental footprint of the synthetic process.

XLogP3

-1.7

Other CAS

89797-67-1

Dates

Last modified: 08-16-2023

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